An In-depth Technical Guide to the Chemical Properties of Guanidinoacetic Acid and its Methyl Ester Derivative
An In-depth Technical Guide to the Chemical Properties of Guanidinoacetic Acid and its Methyl Ester Derivative
Disclaimer: This technical guide focuses primarily on the chemical and biological properties of guanidinoacetic acid (GAA), the direct precursor to methyl 2-guanidinoacetate. Due to a significant lack of available scientific literature and experimental data for methyl 2-guanidinoacetate, this document leverages the comprehensive data of its parent compound to provide a thorough technical overview. Information specific to methyl 2-guanidinoacetate is included where available and is clearly delineated.
Introduction
Guanidinoacetic acid (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative synthesized in the kidneys from L-arginine and glycine. It serves as the immediate and direct precursor in the biosynthesis of creatine, a vital molecule for cellular energy metabolism, particularly in tissues with high energy demands such as skeletal muscle and the brain. Its methyl ester, methyl 2-guanidinoacetate, is a derivative where the carboxylic acid group is esterified. While GAA is extensively studied for its role in animal nutrition and as a potential therapeutic agent, its methyl ester remains largely uncharacterized in scientific literature. This guide provides a detailed summary of the chemical properties, biological significance, and relevant experimental methodologies for GAA, with inferred properties and synthesis of its methyl ester.
Chemical and Physical Properties
The chemical and physical properties of Guanidinoacetic Acid (GAA) are well-documented. In contrast, specific experimental data for methyl 2-guanidinoacetate is sparse. The properties of GAA are summarized in Table 1.
Table 1: Physicochemical Properties of Guanidinoacetic Acid (GAA)
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇N₃O₂ | [1] |
| Molecular Weight | 117.11 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | >300 °C | [3] |
| Water Solubility | 3.6 mg/mL at 15 °C | [1] |
| pKa (Strongest Acidic) | ~3.4 | [4] |
| pKa (Strongest Basic) | ~12.2 | [5] |
| logP | -1.8 | [5] |
Methyl 2-guanidinoacetate has a molecular formula of C₄H₉N₃O₂ and a molecular weight of 131.13 g/mol . The esterification of the carboxylic acid group would be expected to decrease its water solubility and alter its pKa values compared to GAA.
Biological Significance and Signaling Pathways
Creatine Biosynthesis Pathway
Guanidinoacetic acid is a central intermediate in the endogenous synthesis of creatine. This two-step pathway is crucial for maintaining the necessary pool of creatine for cellular energy buffering.
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Step 1: Synthesis of GAA: In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, forming GAA and L-ornithine.[6]
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Step 2: Methylation to Creatine: GAA is then transported to the liver, where it is methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to produce creatine.[6]
This pathway is tightly regulated, with creatine levels providing feedback inhibition on the AGAT enzyme.[6]
mTOR Signaling Pathway
Recent studies have indicated that GAA can influence muscle growth and myogenic differentiation through the Akt/mTOR/S6K signaling pathway.[7] This pathway is a central regulator of protein synthesis and cell growth. Supplementation with GAA has been shown to promote myotube growth, suggesting a role beyond just being a creatine precursor.[7] The activation of the mTOR pathway by GAA is a key area of research for its potential applications in animal feed and as a therapeutic agent for muscle-wasting conditions.[8][9]
Nrf2 Signaling Pathway
While direct evidence linking GAA to the Nrf2 pathway is still emerging, GAA's role in cellular metabolism suggests potential indirect interactions. The Nrf2 pathway is a key regulator of cellular antioxidant responses. Given that creatine synthesis and the associated methylation cycle can impact cellular redox status, it is plausible that GAA levels could influence Nrf2 activation.
Experimental Protocols
Synthesis of Methyl 2-guanidinoacetate (Fischer Esterification)
This protocol describes a general method for the synthesis of methyl 2-guanidinoacetate from guanidinoacetic acid via Fischer esterification.
Materials:
-
Guanidinoacetic acid (GAA)
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve guanidinoacetic acid in an excess of anhydrous methanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography.
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-guanidinoacetate.
-
Purify the product by recrystallization or column chromatography as needed.
Determination of pKa by Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of guanidinoacetic acid using acid-base titration.[2][6]
Materials:
-
0.1 M Guanidinoacetic acid solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter
-
Burettes, beaker, magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 20 mL) of the 0.1 M guanidinoacetic acid solution into a beaker.
-
Standardize the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Measure and record the initial pH of the GAA solution.
-
Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.3 mL) and recording the pH after each addition until the pH drops to approximately 1.5.
-
In a separate experiment, titrate a fresh 20 mL aliquot of the GAA solution with 0.1 M NaOH, again adding small increments and recording the pH until it reaches approximately 12.5.
-
Plot the pH versus the volume of titrant (HCl and NaOH) added.
-
The pKa values correspond to the pH at the midpoints of the buffer regions on the titration curve.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the determination of the thermodynamic solubility of guanidinoacetic acid in an aqueous buffer.[1][10]
Materials:
-
Guanidinoacetic acid (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge and/or syringe filters (0.22 µm)
-
HPLC-UV system for quantification
Procedure:
-
Add an excess amount of solid guanidinoacetic acid to a known volume of PBS in a sealed container to create a supersaturated slurry.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant.
-
Quantify the concentration of dissolved GAA in the clear filtrate using a validated HPLC-UV method.
-
The measured concentration represents the thermodynamic solubility of GAA under the specified conditions.
Stability Indicating HPLC-UV Method
This protocol provides a framework for assessing the stability of guanidinoacetic acid under various stress conditions.[11]
Materials:
-
Guanidinoacetic acid
-
HPLC-grade water, acetonitrile, and relevant buffers (e.g., phosphate, formate)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies
-
HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)
Procedure:
-
Method Development: Develop an HPLC method capable of separating GAA from its potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, and column temperature. A common mobile phase could be a gradient of an aqueous buffer and an organic solvent like acetonitrile.
-
Forced Degradation: Subject solutions of GAA to stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
-
Analysis: Analyze the stressed samples at various time points using the developed HPLC method.
-
Peak Purity: Assess the peak purity of the GAA peak in the stressed samples to ensure that it is not co-eluting with any degradation products.
-
Quantification: Quantify the amount of GAA remaining in the stressed samples to determine the degradation rate.
Conclusion
Guanidinoacetic acid is a pivotal molecule in cellular energy metabolism, primarily through its role as the direct precursor to creatine. Its chemical properties, including its high polarity and multiple ionizable groups, are well-suited for its biological functions. While its methyl ester, methyl 2-guanidinoacetate, remains a compound of research interest, a comprehensive understanding of its chemical and biological profile requires further investigation. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of these and similar compounds, which is essential for ongoing research in drug development, nutritional science, and molecular biology.
References
- 1. enamine.net [enamine.net]
- 2. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. - [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. studylib.net [studylib.net]
- 7. Guanidinoacetic Acid Regulates Myogenic Differentiation and Muscle Growth Through miR-133a-3p and miR-1a-3p Co-mediated Akt/mTOR/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Guanidinoacetic Acid: Analytical Methods and Quality Control_Baoding Lanpin Biotechnology Co., Ltd [zeaplant.com]
